molecular formula C17H22ClN3O4S B3004274 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 1795302-85-0

1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No. B3004274
CAS RN: 1795302-85-0
M. Wt: 399.89
InChI Key: IKHWFBSKFCBCKS-UHFFFAOYSA-N
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Description

1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound A' and is a member of the imidazolidinone family.

Mechanism of Action

The mechanism of action of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are essential for the survival and growth of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is its potent activity against cancer cells, viruses, and bacteria. This makes it a promising lead compound for the development of new drugs. However, one of the main limitations is its potential toxicity and side effects. Further studies are needed to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one. One of the main areas of research is the development of new drugs based on this compound. Further studies are needed to determine its safety and efficacy in animal models and clinical trials. Another area of research is the study of its mechanism of action and its potential interactions with other drugs. Finally, further studies are needed to determine its potential applications in other fields of science, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzylamine with 1,6-dibromohexane to produce 1-(4-chlorobenzyl)-1-azepane. This intermediate is then reacted with phosgene to produce 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazol-2-one. The final step involves the reaction of 1-(4-chlorobenzyl)-1,3-dihydro-2H-imidazol-2-one with methylsulfonyl chloride to produce 1-(3-(4-chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one.

Scientific Research Applications

1-(3-(4-Chlorophenyl)azepane-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one has been extensively studied for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a lead compound for the development of new drugs. It has been shown to possess potent antitumor, antiviral, and antibacterial activities.

properties

IUPAC Name

1-[3-(4-chlorophenyl)azepane-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O4S/c1-26(24,25)21-11-10-20(17(21)23)16(22)19-9-3-2-4-14(12-19)13-5-7-15(18)8-6-13/h5-8,14H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHWFBSKFCBCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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